

# 1-Acetyl-2-thiohydantoin (CAS 584-26-9): A Technical Guide

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## Compound of Interest

Compound Name: 1-Acetyl-2-thiohydantoin

Cat. No.: B1331075

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth characterization of **1-Acetyl-2-thiohydantoin**, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines its physicochemical properties, spectroscopic data, synthesis protocols, and known biological activities, presenting a comprehensive resource for researchers.

## Core Physicochemical Properties

**1-Acetyl-2-thiohydantoin**, with the CAS number 584-26-9, possesses a unique molecular structure that imparts its characteristic chemical and physical properties. A summary of these properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub> S	[1]
Molecular Weight	158.18 g/mol	[1]
IUPAC Name	1-acetyl-2-sulfanylideneimidazolidin-4-one	[1]
CAS Number	584-26-9	[1]
Melting Point	175.5 °C	[2]
Calculated LogP	-0.5	[1]
Calculated Water Solubility	LogS = -0.47 (0.339 mol/L)	

## Spectroscopic Characterization

The structural elucidation of **1-Acetyl-2-thiohydantoin** relies on various spectroscopic techniques. Below is a summary of expected and reported spectral data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, high-resolution spectra for **1-Acetyl-2-thiohydantoin** are not readily available in the public domain, typical chemical shifts for similar thiohydantoin and acetyl-containing structures can be predicted.

<sup>1</sup>H NMR (Predicted):

- -CH<sub>2</sub>- (imidazolidine ring): ~4.0-4.5 ppm (singlet)
- -NH- (imidazolidine ring): Broad signal, ~8.0-9.0 ppm
- -CH<sub>3</sub> (acetyl group): ~2.0-2.5 ppm (singlet)

<sup>13</sup>C NMR (Predicted):

- C=S (thiocarbonyl): ~180-200 ppm

- C=O (amide): ~170-175 ppm
- C=O (acetyl): ~168-172 ppm
- -CH<sub>2</sub>- (imidazolidine ring): ~50-60 ppm
- -CH<sub>3</sub> (acetyl group): ~20-25 ppm

## Mass Spectrometry (MS)

Mass spectral analysis of acetylthiohydantoin typically reveals a prominent molecular ion peak (M<sup>+</sup>). A characteristic fragmentation pattern involves the neutral loss of the acetyl group (a mass of 42 u), resulting in a significant M-42 peak, which corresponds to the 2-thiohydantoin core.<sup>[3]</sup>

Ion	m/z (Expected)	Description
[C <sub>5</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub> S] <sup>+</sup>	158	Molecular Ion (M <sup>+</sup> )
[C <sub>3</sub> H <sub>4</sub> N <sub>2</sub> OS] <sup>+</sup>	116	Loss of acetyl group (M-42)

## Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups within the molecule.

Functional Group	Wavenumber (cm <sup>-1</sup> )
N-H stretch	3200-3400
C=O stretch (amide)	~1740-1760
C=O stretch (acetyl)	~1670-1700
C=S stretch	~1100-1200

## Experimental Protocols

### Synthesis of 1-Acetyl-2-thiohydantoin

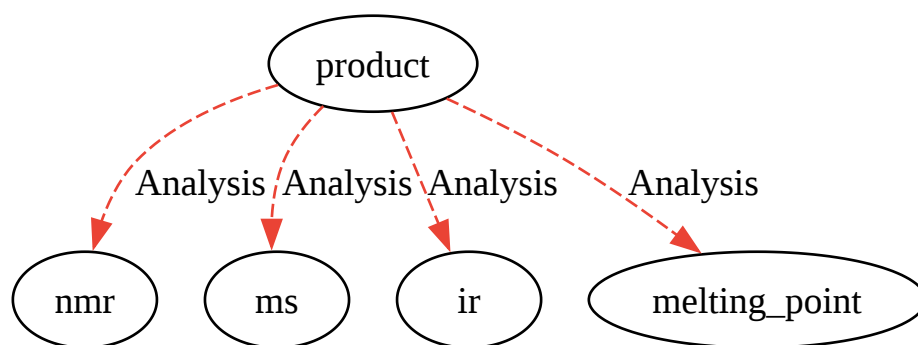
A common and effective method for the synthesis of **1-Acetyl-2-thiohydantoin** involves the reaction of glycine with ammonium thiocyanate and acetic anhydride.

Materials:

- Glycine
- Ammonium Thiocyanate
- Acetic Anhydride
- Glacial Acetic Acid
- Ethanol
- Ice water

Procedure:

- Dissolve glycine and ammonium thiocyanate in acetic anhydride.
- Add a catalytic amount of glacial acetic acid to the mixture.
- Heat the reaction mixture with stirring.
- After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.
- Collect the solid product by filtration and wash it with cold water.
- Recrystallize the crude product from ethanol to obtain pure **1-Acetyl-2-thiohydantoin**.



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### Generalized Anti-inflammatory Signaling Pathway

This guide serves as a foundational resource for the characterization of **1-Acetyl-2-thiohydantoin**. Further research into its specific biological targets and mechanisms of action will be crucial for its potential development as a therapeutic agent.

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## References

- 1. 1-Acetyl-2-thiohydantoin | C<sub>5</sub>H<sub>6</sub>N<sub>2</sub>O<sub>2</sub>S | CID 684551 - PubChem [pubchem.ncbi.nlm.nih.gov]
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